molecular formula C12H11ClO2 B14375220 Methyl 5-(4-chlorophenyl)penta-2,4-dienoate CAS No. 89812-62-4

Methyl 5-(4-chlorophenyl)penta-2,4-dienoate

Cat. No.: B14375220
CAS No.: 89812-62-4
M. Wt: 222.67 g/mol
InChI Key: PTCRMSGPKNIIMA-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)penta-2,4-dienoate is an organic compound with the molecular formula C12H11ClO2 It is a derivative of penta-2,4-dienoic acid, where the hydrogen atom at the fifth position is replaced by a 4-chlorophenyl group, and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chlorophenyl)penta-2,4-dienoate typically involves the esterification of 5-(4-chlorophenyl)penta-2,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)penta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-(4-chlorophenyl)penta-2,4-dienoic acid.

    Reduction: 5-(4-chlorophenyl)penta-2,4-dienol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-chlorophenyl)penta-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)penta-2,4-dienoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl penta-2,4-dienoate: Similar structure but lacks the 4-chlorophenyl group.

    Penta-2,4-dienoic acid: The parent acid of the ester.

    Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Contains a benzo[d][1,3]dioxol-5-yl group instead of the 4-chlorophenyl group.

Uniqueness

Methyl 5-(4-chlorophenyl)penta-2,4-dienoate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

89812-62-4

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

methyl 5-(4-chlorophenyl)penta-2,4-dienoate

InChI

InChI=1S/C12H11ClO2/c1-15-12(14)5-3-2-4-10-6-8-11(13)9-7-10/h2-9H,1H3

InChI Key

PTCRMSGPKNIIMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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